REACTION_CXSMILES
|
FC1C=CC(Br)=C[C:3]=1[O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[Mg].C(OCC(F)=C[C:24]1(C2C=CC(F)=CC=2F)[CH2:26][CH2:25]1)(=O)C.[O:36]1CCCC1>>[CH2:3]1[O:9][C:10]2[CH:11]=[CH:12][C:13]([CH:24]3[CH2:26][CH2:25]3)=[CH:14][C:15]=2[O:36]1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)Br)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
22 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
1-(3-acetoxy-2-fluoroprop-1-enyl)-1-(2,4-difluorophenyl)cyclopropane
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(=CC1(CC1)C1=C(C=C(C=C1)F)F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue after evaporation
|
Type
|
CUSTOM
|
Details
|
was purified by preparative thin layer chromatography (solvent: diethyl ether/hexane; 1:9)
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |